1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol
Description
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol (C₇H₁₀N₂OS) is a heterocyclic compound featuring a thiadiazole ring substituted with a cyclopropyl group at position 4 and an ethanol group at position 3. Its molecular structure is defined by the SMILES string CC(C1=C(N=NS1)C2CC2)O and the InChIKey IODINCCVXBGRQL-UHFFFAOYSA-N .
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-(4-cyclopropylthiadiazol-5-yl)ethanol |
InChI |
InChI=1S/C7H10N2OS/c1-4(10)7-6(5-2-3-5)8-9-11-7/h4-5,10H,2-3H2,1H3 |
InChI Key |
IODINCCVXBGRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=NS1)C2CC2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The ethan-1-ol group is then introduced through subsequent reactions .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations .
Chemical Reactions Analysis
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Heterocycle Substitution: Thiadiazole vs. Oxadiazole
A key structural variation among analogs involves replacing the sulfur atom in the thiadiazole ring with oxygen, forming oxadiazole derivatives. For example:
| Property | Thiadiazole Derivative | Oxadiazole Derivative |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂OS | C₇H₁₀N₂O₂ |
| Molecular Weight (g/mol) | 170.23 | 170.17 |
| CAS Number | 1501859-63-7 (ethanone analog) | 1342181-55-8 |
| Key Functional Group | Thiadiazole (S-containing) | Oxadiazole (O-containing) |
Functional Group Variations: Alcohol vs. Ketone
The hydroxyl group in the target compound can be oxidized to a ketone, as seen in 1-(4-cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-one (CAS 1501859-63-7, C₇H₈N₂OS).
| Property | Alcohol Derivative | Ketone Derivative |
|---|---|---|
| Molecular Formula | C₇H₁₀N₂OS | C₇H₈N₂OS |
| Molecular Weight (g/mol) | 170.23 | 164.18 |
| Functional Group | -OH | -C=O |
| LogP (Predicted) | ~1.2 (moderately polar) | ~1.8 (more lipophilic) |
Substituent Effects: Cyclopropyl vs. Other Groups
The cyclopropyl group is a common substituent in analogs, but variations exist:
- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1, C₆H₈N₂OS): Features a thiazole ring (with one sulfur and one nitrogen) instead of thiadiazole, paired with a methyl group. The absence of cyclopropyl reduces steric hindrance but may decrease metabolic stability .
- 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol (CAS 2059971-11-6): Incorporates a methylcyclohexanol moiety, enhancing steric bulk and hydrophobicity compared to the simpler ethanol group in the target compound .
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